molecular formula C9H15BrO2 B14297010 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane CAS No. 121693-25-2

3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane

Cat. No.: B14297010
CAS No.: 121693-25-2
M. Wt: 235.12 g/mol
InChI Key: MDQHXQDBKAAITA-UHFFFAOYSA-N
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Description

3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane typically involves the reaction of 3-bromooxane with 2-methylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation Reactions: Products include oxides or other higher oxidation state compounds.

    Reduction Reactions: Products include the corresponding hydrocarbons or reduced derivatives.

Scientific Research Applications

3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxane ring play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or other reactions at the molecular level, leading to the formation of active intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylpropene
  • 2-Bromo-2-methylpropane
  • Allyl bromide
  • Isobutylene

Uniqueness

3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is unique due to the presence of both a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

121693-25-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-bromo-2-(2-methylprop-2-enoxy)oxane

InChI

InChI=1S/C9H15BrO2/c1-7(2)6-12-9-8(10)4-3-5-11-9/h8-9H,1,3-6H2,2H3

InChI Key

MDQHXQDBKAAITA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1C(CCCO1)Br

Origin of Product

United States

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